molecular formula C18H21ClN2O B15296142 1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide CAS No. 10457-56-4

1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide

Cat. No.: B15296142
CAS No.: 10457-56-4
M. Wt: 316.8 g/mol
InChI Key: HIOJYWZEIGKVIM-UHFFFAOYSA-N
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Description

1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide (CAS 1620-21-9), also known as Chlorcyclizine Hydrochloride, is a histamine H1 receptor antagonist and anti-allergic agent . Structurally, it consists of a piperazine ring substituted with a methyl group at the 4-position and a benzhydryl group (p-chlorophenyl and phenyl branches) at the 1-position, with an oxygen atom forming the 4-oxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorcyclizine N-Oxide can be synthesized through the oxidation of chlorcyclizine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH) as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.

Industrial Production Methods: Industrial production of chlorcyclizine N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reagents to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Chlorcyclizine N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation reactions using halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed:

Scientific Research Applications

Chlorcyclizine N-Oxide has several applications in scientific research:

Mechanism of Action

Chlorcyclizine N-Oxide exerts its effects primarily through its metabolic conversion. It is metabolized by N-demethylation to form norchlorcyclizine and by N-oxidation. The N-oxide form itself lacks significant pharmacological activity but serves as an intermediate in the metabolic pathway of chlorcyclizine. The molecular targets and pathways involved include the histamine H1 receptor, where chlorcyclizine acts as an antagonist .

Comparison with Similar Compounds

2.1 Structural Analogues with Chlorobenzyl Substituents

Several piperazine derivatives share structural similarities with the target compound, differing primarily in the substitution pattern of the benzyl group or piperazine ring:

Compound Structure Key Differences Biological Activity References
1-(2-Chlorobenzyl)-4-methylpiperazine 2-chlorobenzyl group at N1, methyl at N4 Chlorine at ortho position of benzyl Tested as a cytochrome P450 2A13 inhibitor; no direct anti-histamine activity reported
1-(2,6-Dichlorobenzyl)-4-methylpiperazine 2,6-dichlorobenzyl group Additional chlorine at ortho position Enhanced steric hindrance; potential for altered receptor binding
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine Dual benzyl groups (4-chloro and methylsulfanyl) Sulfur-containing substituent increases lipophilicity Unknown therapeutic activity; structural diversity for pharmacokinetic studies
1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide Benzhydryl (p-chlorophenyl + phenyl) and 4-oxide Oxide group enhances polarity and solubility Potent H1 antagonist; anti-allergic

Key Findings :

  • The position of chlorine on the benzyl group significantly impacts biological activity.
  • The 4-oxide group in the target compound likely improves solubility and bioavailability compared to non-oxidized analogues like those in .
2.2 Piperazine Derivatives with Aromatic or Heterocyclic Modifications

Piperazine rings modified with non-benzyl groups exhibit diverse applications:

  • BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) :

    • Contains a pyrrole-chlorophenyl hybrid structure.
    • Activity : Antitubercular agent effective against multidrug-resistant mycobacteria .
    • Comparison : The chlorophenyl groups in BM212 target mycobacterial membranes, whereas the target compound’s benzhydryl group interacts with histamine receptors.
  • Naphthaleneoxypropargyl-Containing Piperazine: Features a naphthalene-propargyl group. Activity: Immunomodulatory effects on CD4+ and CD8+ T-cells during aseptic inflammation . Comparison: The bulky aromatic group in this compound contrasts with the target’s benzhydryl moiety, suggesting divergent mechanisms of action.

Biological Activity

1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, including a p-chloro substituent and a methylpiperazine moiety, which contribute to its pharmacodynamic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20ClN2O\text{C}_{17}\text{H}_{20}\text{ClN}_2\text{O}

This structure is crucial for understanding its interaction with biological targets and mechanisms of action.

Antiviral Properties

Research indicates that piperazine derivatives exhibit antiviral activity, particularly against viruses such as hepatitis C. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells .

Anticancer Potential

Compounds similar to this compound have been evaluated for their antineoplastic properties. Studies suggest that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways, including those related to cell cycle regulation and apoptosis .

Cardiovascular Effects

The compound's interaction with ion channels, particularly the hERG potassium channel, is significant. Modifications to reduce hERG activity have been explored to mitigate potential cardiotoxic effects while retaining therapeutic efficacy. This aspect is critical in drug development, as hERG channel blockade can lead to serious cardiac arrhythmias .

Study on Antiviral Activity

In a study published in Antiviral Research, piperazine derivatives were tested for their efficacy against hepatitis C virus (HCV). The study demonstrated that certain modifications could enhance antiviral potency while reducing cytotoxicity .

Cancer Cell Line Testing

Another study focused on the effects of piperazine derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast and prostate cancer cells, suggesting potential for further development as anticancer agents .

Table: Summary of Biological Activities

Activity Description References
AntiviralInhibits replication of hepatitis C virus
AnticancerInduces apoptosis in breast and prostate cancer cell lines
CardiovascularModulates hERG potassium channel activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound can be synthesized via reductive amination using p-chlorobenzophenone and N-methylpiperazine derivatives. Optimization includes solvent selection (e.g., DCM or ethanol), temperature control (room temperature to 80°C), and stoichiometric ratios of reactants. Catalysts like sodium ascorbate and CuSO₄·5H₂O are critical for click chemistry approaches in functionalizing the piperazine core .
  • Key Parameters : Monitor reaction progress via TLC (hexane:ethyl acetate = 1:2), and purify via flash chromatography or crystallization with Et₂O .

Q. Which analytical techniques (e.g., NMR, HPLC-MS) are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.00–7.32 ppm for fluorobenzyl groups) and piperazine ring protons (δ 2.47–3.82 ppm) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 343.2) and purity (>95%) .
  • X-ray crystallography : Validate stereochemistry and crystal packing, particularly for hydrochloride salts .

Q. What are the key physicochemical properties (e.g., logP, solubility) that influence its research applications?

  • Data :

  • logP : ~2.8 (indicating moderate lipophilicity) .
  • Water solubility : <1 mg/mL (requires DMSO or ethanol for dissolution) .
  • Molecular weight : ~340–350 g/mol, aligning with Lipinski’s Rule of Five for drug-likeness .

Advanced Research Questions

Q. How can molecular docking simulations be designed to investigate its interactions with neurological targets (e.g., dopamine receptors)?

  • Approach :

  • Use Schrödinger Suite or AutoDock Vina to model binding affinities.
  • Prioritize targets (e.g., D₂ receptors) based on structural homology with known piperazine-based ligands.
  • Validate docking results with in vitro assays (e.g., radioligand displacement) .
    • Key Findings : Fluorobenzyl and chlorophenyl groups enhance π-π stacking with aromatic residues in receptor pockets .

Q. What experimental approaches are used to resolve contradictions in reported biological activity across different studies?

  • Strategies :

  • Dose-response studies : Clarify EC₅₀ discrepancies (e.g., cytotoxicity vs. therapeutic effects).
  • Metabolic stability assays : Test cytochrome P450 interactions (CYP2D6/CYP3A4) to explain variability in pharmacokinetics .
  • Orthogonal validation : Compare results across cell lines (e.g., HEK293 vs. SH-SY5Y) to isolate cell-type-specific effects .

Q. What strategies are employed in structure-activity relationship (SAR) studies to modify its piperazine core for enhanced selectivity?

  • Modifications :

  • N-substitution : Introduce methyl or acetyl groups to alter steric hindrance and hydrogen bonding .
  • Benzyl group variations : Replace p-chloro with fluoro or methoxy substituents to tune electronic effects .
  • Biological Testing : Assess selectivity via kinase profiling (e.g., EGFR inhibition vs. off-target kinases) .

Q. Data Analysis and Contradictions

Q. How can researchers reconcile conflicting reports on its solubility and bioavailability in preclinical models?

  • Resolution :

  • Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
  • Compare logD (pH 7.4) vs. logP values to account for ionization effects .
  • Cross-reference pharmacokinetic data from rodent vs. primate models to identify species-specific metabolism .

Q. What computational tools are recommended for predicting its ADME (absorption, distribution, metabolism, excretion) properties?

  • Tools :

  • SwissADME : Predict BBB permeability (e.g., ~0.8 logBB) and GI absorption (>80%).
  • Molinspiration : Calculate topological polar surface area (TPSA < 60 Ų) for membrane permeability .

Properties

CAS No.

10457-56-4

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)-phenylmethyl]-1-methyl-1-oxidopiperazin-1-ium

InChI

InChI=1S/C18H21ClN2O/c1-21(22)13-11-20(12-14-21)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3

InChI Key

HIOJYWZEIGKVIM-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)[O-]

Origin of Product

United States

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